Arsenic trioxide

説明

This compound is a chemotherapeutic agent of idiopathic function used to treat leukemia that is unresponsive to first line agents. It is suspected that arsenic trisulfide induces cancer cells to undergo apoptosis. In general, arsenic is known to be a naturally toxic substance capable of eliciting a variety of dangerous adverse effects. The enzyme thioredoxin reductase has recently been identified as a target for this compound.

This compound is a small-molecule arsenic compound with antineoplastic activity. The mechanism of action of this compound is not completely understood. This agent causes damage to or degradation of the promyelocytic leukemia protein/retinoic acid receptor-alpha (PML/RARa) fusion protein; induces apoptosis in acute promyelocytic leukemia (APL) cells and in many other tumor cell types; promotes cell differentiation and suppresses cell proliferation in many different tumor cell types; and is pro-angiogenic. (NCI04)

An inorganic compound with the chemical formula As2O3 that is used for the treatment of ACUTE PROMYELOCYTIC LEUKEMIA in patients who have relapsed from, or are resistant to, conventional drug therapy.

特性

IUPAC Name |

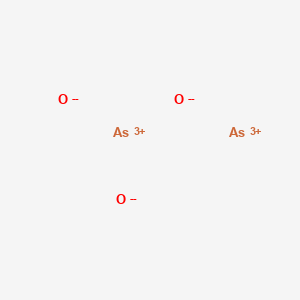

arsenic(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2As.3O/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLQKAJBUDWPIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[As+3].[As+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2O3 | |

| Record name | ARSENIC TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2530 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0378 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | arsenic trioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Arsenic_trioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020103 | |

| Record name | Arsenic oxide (As2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.841 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Arsenic trioxide appears as white or transparent, glassy amorphous lumps or crystalline powder. Slightly soluble in water, but dissolves very slowly; more soluble in hot water. Noncombustible. Corrosive to metals in the presence of moisture. Toxic by ingestion., Dry Powder; Water or Solvent Wet Solid, Colorless or white solid; [ICSC] White powder; Soluble in water; May decompose in presence of moisture; [MSDSonline], WHITE LUMPS OR CRYSTALLINE POWDER. | |

| Record name | ARSENIC TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2530 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Arsenic oxide (As2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arsenic trioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3751 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ARSENIC TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0378 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

869 °F at 760 mmHg (EPA, 1998), 460 °C | |

| Record name | ARSENIC TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2530 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ARSENIC TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0378 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN DIL HYDROCHLORIC ACID, IN ALKALI HYDROXIDE; SOL IN CARBONATE SOLN; PRACTICALLY INSOL IN ALC; PRACTICALLY INSOL IN CHLOROFORM, ETHER., Soluble in glycerol, In water, 1.7X10+4 mg/l @ 16 °C., Solubility in water, g/100ml at 20 °C: 1.2-3.7 | |

| Record name | ARSENIC TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ARSENIC TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0378 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3.738 amorphous or vitreous; 3.865 arsenolite; 4.15 claudetite (EPA, 1998), 3.865 (cubes); 4.15 (rhombic crystals), Relative density (water = 1): 3.7-4.2 | |

| Record name | ARSENIC TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2530 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ARSENIC TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0378 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

66.1 mmHg at 593.6 °F (EPA, 1998), 0.000247 [mmHg], 2.47X10-4 mm Hg @ 25 °C | |

| Record name | ARSENIC TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2530 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Arsenic trioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3751 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ARSENIC TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The crude product contains 95% arsenic trioxide (As2O3), 10,000-20,000 ppm antimony, 300-600 ppm lead and iron, 100-800 ppm copper, 300 ppm zinc, and 15 ppm cadmium, selenium, mercury, and tellurium. | |

| Record name | ARSENIC TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White cubic crystals (Arsenolite), Colorless monoclinic crystals (Claudette), White or transparent, glassy, amorphous lumps or crystalline powder, Exists in 3 allotropic forms. The amorphous form ... the octahedral form ... the rhombic form | |

CAS No. |

1327-53-3 | |

| Record name | ARSENIC TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2530 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Arsenic trioxide [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001327533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic trioxide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/arsenic-trioxide-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Arsenic oxide (As2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arsenic oxide (As2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARSENIC TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ARSENIC TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0378 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

379 to 594.1 °F ; Arsenolite and claudetite forms sublime at 379 °F. (EPA, 1998), 313 °C (claudetite); 274 °C (arsenolite), 275-313 °C | |

| Record name | ARSENIC TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2530 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ARSENIC TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0378 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Re-emergence of an Ancient Remedy: A Technical Guide to Arsenic Trioxide in Cancer Therapy

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenic, a metalloid with a notorious reputation as a poison, has a long and complex history in medicine. Its therapeutic use dates back over 2,400 years, with ancient Greek physicians and traditional Chinese medicine practitioners utilizing arsenic-containing compounds for a variety of ailments.[1][2] In the 18th century, Thomas Fowler's potassium bicarbonate-based solution of arsenic trioxide, known as "Fowler's solution," was used to treat a range of diseases.[1][2] The antileukemic properties of arsenic were first noted in 1878 when Fowler's solution was observed to decrease white blood cell counts.[1][3] However, it was the pioneering work of Dr. Zhang Tingdong and his colleagues in China in the 1970s that led to the modern rediscovery of this compound (ATO) as a highly effective agent against acute promyelocytic leukemia (APL).[4][5] This whitepaper provides an in-depth technical guide on the discovery, history, and mechanism of action of this compound in cancer therapy, with a focus on its application in APL.

Historical Development of this compound in Oncology

The journey of this compound from a traditional remedy to a cornerstone of modern cancer therapy is a testament to persistent scientific inquiry. While used empirically for centuries, its specific application for leukemia began to gain traction in the late 19th and early 20th centuries for chronic myelogenous leukemia (CML).[1][2] However, with the advent of radiation therapy and modern chemotherapy, the use of arsenicals declined significantly by the mid-20th century.[2][3]

The modern era of this compound in cancer treatment was initiated by researchers at Harbin Medical University in China.[4] In the 1970s, they began systematically investigating traditional remedies, which led to the identification of this compound as the active component in a treatment for leukemia.[5] Their clinical observations, though initially published in local journals, demonstrated remarkable efficacy in APL patients.[4] These findings were later validated by larger clinical trials in China and subsequently in the United States, leading to the approval of this compound (Trisenox®) by the U.S. Food and Drug Administration (FDA) in 2000 for the treatment of relapsed or refractory APL.[1][6] Today, this compound, often in combination with all-trans retinoic acid (ATRA), is a first-line treatment for APL, achieving complete remission rates of over 90%.[1][3]

Clinical Efficacy of this compound in Acute Promyelocytic Leukemia

Clinical trials have consistently demonstrated the remarkable efficacy of this compound in the treatment of APL, both in newly diagnosed and relapsed/refractory patients. The data presented below summarizes key findings from various studies.

| Clinical Trial/Study Cohort | Patient Population | Treatment Regimen | Complete Remission (CR) Rate | Overall Survival (OS) / Disease-Free Survival (DFS) | Citation |

| Multicenter US Trial | Relapsed APL (n=40) | ATO 0.15 mg/kg/day | 85% | 2-year OS: 81.1%, 2-year LFS: 54.6% | [1] |

| Combined US Studies (Pilot & Pivotal) | Relapsed APL (n=52) | ATO infusions | 87% | 24-month OS: 63% | [6] |

| Chinese Study | Newly Diagnosed APL (n=11) | ATO | 72.7% | - | [1] |

| Iranian Study | Newly Diagnosed APL (n=190) | ATO 0.15 mg/kg/day | 84.7% | 5-year DFS: 66.5%, 5-year OS: 70.8% | [7] |

| Hong Kong Study (All-Oral Regimen) | Newly Diagnosed APL (n=117) | Oral ATO, ATRA, Ascorbic Acid | 100% | 3-year OS & RFS: 97% | [3] |

| CALGB Study (Consolidation Therapy) | Newly Diagnosed APL | Standard chemotherapy + ATO | - | 3-year event-free survival: 77% (vs 59% with chemo alone) | [8] |

| Pediatric Study (CCLG-APL2016) | Newly Diagnosed Pediatric APL (n=193) | ATRA + ATO/Oral Arsenic | - | 2-year OS: 99% (standard risk), 95% (high risk) | [9] |

Mechanism of Action of this compound

This compound exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily centered on the oncoprotein PML-RARα, the hallmark of APL. It also induces apoptosis and affects various other cellular signaling pathways.

Degradation of the PML-RARα Oncoprotein

The fusion protein PML-RARα, resulting from the t(15;17) chromosomal translocation, is central to the pathogenesis of APL. This compound directly targets the PML moiety of this fusion protein.

This compound binds to cysteine residues within the PML portion of the PML-RARα protein.[10] This binding induces a conformational change, leading to the sumoylation and subsequent ubiquitination of the oncoprotein.[11][12] The ubiquitinated PML-RARα is then targeted for degradation by the proteasome, leading to the restoration of normal myeloid differentiation.[11][13]

Induction of Apoptosis

This compound is a potent inducer of apoptosis (programmed cell death) in cancer cells. This occurs through multiple interconnected pathways.

One of the primary mechanisms is the generation of reactive oxygen species (ROS), which induces oxidative stress.[2] This leads to a decrease in the mitochondrial membrane potential, triggering the release of cytochrome c from the mitochondria into the cytoplasm.[2][14] Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.[2] this compound also modulates the expression of Bcl-2 family proteins, downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[2][14]

Effects on Other Signaling Pathways

This compound also influences other critical cellular signaling pathways involved in cell proliferation and survival.

It has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell proliferation and survival.[2] By inhibiting this pathway, this compound further promotes apoptosis.[2] It also affects the Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways, which are involved in cell growth and death.[2] Furthermore, this compound has anti-angiogenic properties, inhibiting the formation of new blood vessels that tumors need to grow by downregulating vascular endothelial growth factor (VEGF).[2][14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Western Blot Analysis for PML-RARα Degradation

Objective: To qualitatively and quantitatively assess the degradation of the PML-RARα fusion protein in APL cells following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Culture APL cells (e.g., NB4 cell line) in appropriate media. Treat cells with varying concentrations of this compound (e.g., 1-2 µM) for different time points (e.g., 0, 6, 12, 24 hours).

-

Protein Extraction: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Electrotransfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for RARα (to detect the fusion protein) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. Quantify band intensity using densitometry software.

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., HL-60 or APL patient-derived cells) and treat with this compound at various concentrations for a specified duration.

-

Cell Staining:

-

Harvest and wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-negative/PI-negative cells are considered viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative/PI-positive cells are necrotic.

-

Caspase-3 Activity Assay

Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis, following this compound treatment.

Methodology:

-

Cell Culture and Treatment: Treat cells with this compound as described previously.

-

Cell Lysis: Lyse the treated and control cells using a specific cell lysis buffer provided in a commercial caspase-3 activity assay kit.

-

Enzymatic Reaction:

-

Add the cell lysate to a microplate well containing a caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate).

-

Incubate at 37°C for 1-2 hours.

-

-

Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The increase in signal is proportional to the caspase-3 activity.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Objective: To assess the effect of this compound on the integrity of the mitochondrial membrane.

Methodology:

-

Cell Culture and Treatment: Treat cells with this compound.

-

Staining:

-

Incubate the cells with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner, such as JC-1 or TMRE.

-

-

Analysis:

-

Flow Cytometry: Analyze the stained cells by flow cytometry. A shift in fluorescence intensity indicates a change in mitochondrial membrane potential.

-

Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

-

Conclusion and Future Directions

The discovery and development of this compound for the treatment of APL represents a remarkable success story in oncology, transforming a once highly fatal disease into a highly curable one. Its multifaceted mechanism of action, centered on the degradation of the PML-RARα oncoprotein and the induction of apoptosis, provides a paradigm for targeted cancer therapy.

Ongoing research continues to explore the full potential of this compound. Clinical trials are investigating its efficacy in other hematological malignancies and solid tumors.[8][15] Furthermore, the development of oral formulations of this compound is improving patient convenience and accessibility to this life-saving treatment.[3] A deeper understanding of the molecular pathways affected by this compound will undoubtedly open new avenues for combination therapies and the development of novel anti-cancer agents. The journey of this ancient remedy is a powerful reminder of the potential for rediscovery and innovation in the fight against cancer.

References

- 1. Involvement of mitochondrial aggregation in this compound (As2O3)‐induced apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PML isoforms in response to arsenic: high-resolution analysis of PML body structure and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (As2O3) induces apoptosis and necrosis mediated cell death through mitochondrial membrane potential damage and elevated production of reactive oxygen species in PLHC-1 fish cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. media.cellsignal.com [media.cellsignal.com]

- 5. This compound triggers a regulated form of caspase-independent necrotic cell death via the mitochondrial death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Induces Apoptosis via Specific Signaling Pathways in HT-29 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arsenic compounds induce apoptosis through caspase pathway activation in MA-10 Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toxicity of Arsenic (III) on Isolated Liver Mitochondria: A New Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]

- 11. cris.ariel.ac.il [cris.ariel.ac.il]

- 12. researchgate.net [researchgate.net]

- 13. This compound-induced cell apoptosis and cell cycle arrest are potentiated by 1,25-dihydroxyvitamin D3 in human leukemia K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Arsenic-induced PML targeting onto nuclear bodies: Implications for the treatment of acute promyelocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Arsenic Trioxide and the Degradation of PML-RARα: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the therapeutic effect of arsenic trioxide (ATO) in Acute Promyelocytic Leukemia (APL). Specifically, it focuses on the ATO-induced degradation of the oncogenic PML-RARα fusion protein, a critical event for the successful treatment of APL. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core biological processes.

Introduction: The Role of PML-RARα in APL and the Therapeutic Action of ATO

Acute Promyelocytic Leukemia is a distinct subtype of acute myeloid leukemia (AML) characterized by the chromosomal translocation t(15;17), which generates the PML-RARα fusion gene. The resulting oncoprotein, PML-RARα, acts as a transcriptional repressor, blocking myeloid differentiation and promoting leukemogenesis. This compound has emerged as a highly effective therapy for APL, inducing clinical remission primarily by targeting the PML-RARα protein for degradation.[1][2][3] This targeted degradation relieves transcriptional repression, restores the function of wild-type PML in nuclear bodies (NBs), and triggers differentiation and apoptosis of APL cells.[4][5]

The Molecular Pathway of ATO-Induced PML-RARα Degradation

The degradation of PML-RARα by ATO is a multi-step process orchestrated by post-translational modifications. The key events are:

-

Direct Binding of ATO to PML: ATO directly binds to cysteine residues within the zinc finger motifs of the PML portion of the PML-RARα protein.[6]

-

Enhanced Oligomerization: This binding induces a conformational change in PML-RARα, promoting its oligomerization and recruitment into nuclear bodies (NBs).[2][6]

-

SUMOylation: The oligomerization of PML-RARα enhances its interaction with the SUMO-conjugating enzyme UBC9, leading to its modification with Small Ubiquitin-like Modifier (SUMO) proteins.[1][6]

-

RNF4-Mediated Ubiquitination: SUMOylated PML-RARα is then recognized by the SUMO-targeted ubiquitin ligase (STUbL) RNF4.[1][7][8] RNF4 polyubiquitinates PML-RARα, tagging it for destruction.

-

Proteasomal Degradation: The polyubiquitinated PML-RARα is subsequently degraded by the 26S proteasome.[4][5]

The entire process is initiated by the direct interaction of arsenic with the PML moiety, leading to a cascade of events that culminates in the elimination of the oncoprotein.

Quantitative Analysis of ATO's Effects

The degradation of PML-RARα is a dose- and time-dependent process. While specific quantitative values can vary between cell lines and experimental conditions, the general trends are consistent.

Dose-Dependent Effects of this compound

ATO exerts dual effects on APL cells depending on its concentration. Low concentrations tend to induce differentiation, while higher concentrations predominantly trigger apoptosis.[4][5][9][10] The degradation of PML-RARα is a key event in both processes.

| ATO Concentration | Primary Cellular Outcome | PML-RARα Degradation | Reference |

| 0.1 - 0.5 µM | Partial Differentiation | Initiated | [4][5] |

| 1.0 - 2.0 µM | Apoptosis | Significant | [4][5] |

Time-Course of PML-RARα Degradation

The degradation of PML-RARα following ATO treatment is a rapid process. Significant reduction in the protein levels can be observed within hours of exposure.

| Cell Line | ATO Concentration | Time Point | % PML-RARα Degradation | Reference |

| NB4 | 1 µM | 24 hours | >50% | [11] |

| NB4 | 1 µM | 48 hours | >80% | [11] |

| TBLR1-RARα expressing HL-60 | 2 µM | 24 hours | ~40% | [5] |

| TBLR1-RARα expressing HL-60 | 2 µM | 48 hours | ~70% | [5] |

Note: The data for TBLR1-RARα, a rare RARα fusion, is included to illustrate the general effect of ATO on RARα fusion proteins, although the kinetics may differ from PML-RARα.

Experimental Protocols

The study of PML-RARα degradation involves several key biochemical and cell biology techniques. Below are outlines of the core methodologies.

Immunoprecipitation of PML-RARα

This technique is used to isolate PML-RARα and its interacting proteins from cell lysates to study post-translational modifications like ubiquitination and SUMOylation.

Protocol Outline:

-

Cell Culture and Treatment: Culture APL cells (e.g., NB4) and treat with the desired concentration of ATO for the specified time.

-

Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the protein and its modifications.

-

Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.

-

Pre-clearing: Incubate the lysate with Protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Add a primary antibody specific for PML-RARα (e.g., anti-RARα) to the pre-cleared lysate and incubate to allow the antibody to bind to its target.

-

Immune Complex Capture: Add fresh Protein A/G beads to the lysate to capture the antibody-PML-RARα complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer (e.g., Laemmli sample buffer).

-

Analysis: Analyze the eluted proteins by Western blotting.

Western Blotting for PML-RARα and its Modifications

Western blotting is used to detect the presence and quantity of PML-RARα and to determine if it has been modified by SUMOylation or ubiquitination.

Protocol Outline:

-

Protein Separation: Separate the protein samples (either whole-cell lysates or immunoprecipitated proteins) by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the protein of interest (e.g., anti-RARα, anti-SUMO-1, anti-SUMO-2/3, or anti-ubiquitin).

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Imaging: Capture the light signal on X-ray film or with a digital imager to visualize the protein bands.

Cellular Consequences of PML-RARα Degradation

The ATO-induced degradation of PML-RARα has profound consequences for the APL cell, leading to a reversal of the leukemic phenotype.

-

Restoration of PML Nuclear Bodies: PML-RARα disrupts the normal formation of PML NBs. Its degradation allows for the reformation of these nuclear structures, which are crucial for regulating various cellular processes, including tumor suppression and apoptosis.[4][5]

-

Transcriptional Derepression: The removal of the PML-RARα repressor from the promoters of target genes allows for the expression of genes required for myeloid differentiation.[4][5]

-

Induction of Differentiation and Apoptosis: The combination of restored PML NB function and transcriptional derepression ultimately leads to the differentiation of APL cells into mature granulocytes and/or triggers programmed cell death (apoptosis).[3][9][10]

Conclusion

The degradation of the PML-RARα oncoprotein is the central mechanism of action for this compound in the treatment of Acute Promyelocytic Leukemia. This process, initiated by the direct binding of arsenic to the PML moiety, involves a highly regulated cascade of SUMOylation and ubiquitination, culminating in the proteasomal destruction of the fusion protein. A thorough understanding of this pathway is not only crucial for optimizing APL therapy but also provides a paradigm for targeted protein degradation as a therapeutic strategy in other cancers. The methodologies outlined in this guide provide a framework for the continued investigation of this and other targeted cancer therapies.

References

- 1. Arsenic degrades PML or PML-RARalpha through a SUMO-triggered RNF4/ubiquitin-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arsenic-induced PML targeting onto nuclear bodies: Implications for the treatment of acute promyelocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound induces proteasome dependent TBLR1-RARα degradation to improve leukemia eradication through cell differentiation enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces proteasome dependent TBLR1-RARα degradation to improve leukemia eradication through cell differentiation enhancement [jcancer.org]

- 6. This compound controls the fate of the PML-RARalpha oncoprotein by directly binding PML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rupress.org [rupress.org]

- 9. Treatment of acute promyelocytic leukaemia with all-trans retinoic acid and this compound: a paradigm of synergistic molecular targeting therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jme.bioscientifica.com [jme.bioscientifica.com]

- 11. All-trans retinoic acid and this compound fail to derepress the monocytic differentiation driver Irf8 in acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

Arsenic Trioxide: A Comprehensive Technical Guide on its Chemistry and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenic trioxide (ATO), an inorganic compound with a long and complex history, has emerged as a potent therapeutic agent, particularly in the treatment of acute promyelocytic leukemia (APL). This technical guide provides an in-depth exploration of the chemical and pharmacological properties of this compound, offering valuable insights for researchers, scientists, and professionals involved in drug development. The information presented herein is intended to serve as a comprehensive resource, detailing its mechanism of action, pharmacokinetics, and the experimental methodologies used to elucidate its therapeutic effects.

Chemistry of this compound

This compound (As₂O₃) is an amphoteric oxide of arsenic. It exists in different allotropic forms, with arsenolite (cubic) and claudetite (monoclinic) being the most common crystalline structures.[1] In the gas phase below 800 °C, it exists as the dimer As₄O₆.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | References |

| Chemical Formula | As₂O₃ | [2] |

| Molar Mass | 197.84 g/mol | [2][3] |

| Appearance | White or transparent, glassy amorphous lumps or crystalline powder. | [2][4] |

| Density | 3.74 g/cm³ (arsenolite) | [5][6] |

| Melting Point | 312.3 °C (593.7 °F; 585.4 K) | [6][7] |

| Boiling Point | 465 °C (869 °F; 738 K) | [6][7] |

| Solubility in Water | Slightly soluble, 1.2-3.7 g/100 mL at 20 °C. | [2][7] |

| Crystal Structure | Cubic (arsenolite) and monoclinic (claudetite). | [1][8] |

Synthesis and Reactions

Industrially, this compound is primarily obtained as a byproduct of smelting arsenic-containing ores.[9] In a laboratory setting, it can be prepared by the hydrolysis of arsenic trichloride.[1] A method for preparing this compound from arsenic sulfide waste involves leaching with sodium hydroxide, followed by a series of oxidation and reduction steps.[10]

This compound is an amphoteric oxide, dissolving in alkaline solutions to form arsenites and to a lesser extent in acids.[1] It can be oxidized to arsenic pentoxide (As₂O₅) by strong oxidizing agents like ozone, hydrogen peroxide, and nitric acid.[1][5] Reduction of this compound can yield elemental arsenic or arsine (AsH₃), depending on the reaction conditions.[1]

Pharmacological Properties

This compound exhibits a complex and multifaceted pharmacological profile, making it an effective agent against certain malignancies, most notably APL. Its therapeutic effects are primarily attributed to its ability to induce apoptosis, promote cell differentiation, and inhibit angiogenesis.[11]

Mechanism of Action

The primary mechanism of action of this compound in APL involves the degradation of the aberrant promyelocytic leukemia-retinoic acid receptor alpha (PML-RARα) fusion protein, a pathognomonic feature of this leukemia.[11][12]

2.1.1. Degradation of PML-RARα

This compound directly binds to the PML moiety of the PML-RARα oncoprotein.[13] This binding induces a conformational change and promotes the sumoylation of PML-RARα.[13][14] The SUMOylated fusion protein is then recognized by the E3 ubiquitin ligase RNF4, leading to its polyubiquitination and subsequent degradation by the proteasome.[14][15] This degradation of the oncoprotein is a critical step in the therapeutic response, leading to the differentiation of leukemic cells.[14]

2.1.2. Induction of Apoptosis

This compound induces programmed cell death (apoptosis) through multiple signaling pathways.[11][16] A key mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and triggers the intrinsic mitochondrial pathway of apoptosis.[17] This is characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, particularly caspase-3 and caspase-9.[17][18]

Furthermore, this compound can modulate the expression of apoptosis-related proteins, including the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[17][18] In some cancer cells, such as breast cancer, this compound has been shown to induce apoptosis by inactivating the Notch signaling pathway.[16][19] It can also induce apoptosis in chronic lymphocytic leukemia cells by down-regulating survivin through a p53-dependent pathway.[20]

2.1.3. Cell Differentiation

In addition to apoptosis, this compound can induce differentiation in certain cancer cells. In APL, the degradation of PML-RARα removes the block on myeloid differentiation, allowing the leukemic promyelocytes to mature.[12] In hepatocellular carcinoma, this compound has been shown to induce the differentiation of cancer stem cells by inhibiting the LIF/JAK1/STAT3 and NF-κB signaling pathways.[21] Studies in mouse embryonic stem cells have also shown that this compound can alter their differentiation into cardiomyocytes.[22]

Pharmacokinetics

The pharmacokinetics of this compound have been studied for both intravenous and oral formulations.

2.2.1. Intravenous Administration

Following intravenous administration, this compound is metabolized in the liver to less toxic methylated forms, primarily monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA).[23] The parent compound and its metabolites are mainly excreted in the urine.[23]

2.2.2. Oral Administration

Oral formulations of this compound have been developed to improve patient convenience.[24] Pharmacokinetic studies have shown that oral this compound can achieve systemic bioavailability comparable to intravenous administration.[23][24][25] A study comparing a novel oral formulation (SY-2101) with intravenous ATO found similar systemic exposure based on the active metabolite arsenious acid (As(III)).[23][26] The geometric mean ratios for AUC₀-last and AUC₀-inf were 1.00, indicating bioequivalence.[23][26]

| Parameter | Oral ATO (SY-2101, 15 mg) | Intravenous ATO (0.15 mg/kg) | Reference |

| Cmax (ng/mL) | 114 (21% CV) | 124 (60% CV) | [25] |

| AUC₀₋₂₄ (h*ng/mL) | 2,140 (36% CV) | 1,302 (30% CV) | [25] |

| GMR (AUC₀-inf) | 1.00 (90% CI: 0.86-1.15) | - | [23][26] |

| GMR (Cmax) | 0.76 | - | [23][26] |

CV: Coefficient of Variation; GMR: Geometric Mean Ratio; CI: Confidence Interval.

Experimental Protocols

The following sections provide an overview of key experimental methodologies used to study the pharmacological effects of this compound.

Cell Viability and Cytotoxicity Assays

3.1.1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.

-

General Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Apoptosis Assays

3.2.1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is therefore used to identify necrotic or late apoptotic cells with compromised membrane integrity.

-

General Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: A fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), is used to stain the cells. The amount of fluorescence is directly proportional to the amount of DNA in each cell.

-

General Protocol:

Western Blotting for Protein Expression

Western blotting is used to detect specific proteins in a sample.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.

-

Application in ATO Research: This technique is crucial for studying the degradation of PML-RARα and changes in the expression of apoptosis-related proteins like Bcl-2, Bax, and caspases.[17][18]

Quantitative Data

In Vitro Cytotoxicity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC₅₀ values of this compound vary across different cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Raji | Burkitt's lymphoma | 2.06 (at 24h) | [31] |

| Jurkat | T-cell leukemia | 3.75 (at 24h) | [31] |

| MDAH 2774 | Ovarian carcinoma | 5 | [32] |

| Various | Leukemia | Generally more sensitive | [33] |

| Various | Brain, Melanoma, Breast | More sensitive among solid tumors | [33] |

| Various | Colon, Prostate | More resistant among solid tumors | [33] |

Clinical Trial Data in APL

Clinical trials have demonstrated the high efficacy of this compound in treating both newly diagnosed and relapsed APL.

| Trial Phase/Setting | Treatment Regimen | Key Outcomes | Reference |

| Relapsed/Refractory APL | This compound monotherapy | Complete Remission (CR) rates of 85-90%. | [11] |

| Newly Diagnosed APL | This compound + All-Trans Retinoic Acid (ATRA) | High rates of CR and long-term survival. | [25] |

Conclusion

This compound stands as a remarkable example of a traditional remedy repurposed for modern oncology. Its well-defined mechanism of action, particularly the targeted degradation of the PML-RARα oncoprotein, has revolutionized the treatment of APL. Ongoing research continues to explore its potential in other malignancies, driven by its multifaceted pharmacological properties, including the induction of apoptosis and cell differentiation. This technical guide provides a solid foundation for understanding the chemistry and pharmacology of this compound, which is essential for the continued development and application of this important therapeutic agent. The detailed experimental protocols and quantitative data presented herein are intended to aid researchers in their efforts to further unravel the complexities of this potent anticancer drug.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | As2O3 | CID 14888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CID 58886963 | As2O3 | CID 58886963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Arsenic_trioxide [bionity.com]

- 6. 1327-53-3 CAS | this compound | Oxide | Article No. 01531 [lobachemie.com]

- 7. This compound or Arsenic III oxide or Arsenous acid Manufacturers [mubychem.com]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 9. youtube.com [youtube.com]

- 10. CN102115166B - Method for preparing this compound by using arsenic sulfide waste residues - Google Patents [patents.google.com]

- 11. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound controls the fate of the PML-RARalpha oncoprotein by directly binding PML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Arsenic degrades PML or PML-RARalpha through a SUMO-triggered RNF4/ubiquitin-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 16. This compound inhibits cell growth and induces apoptosis through inactivation of notch signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound Induces Apoptosis via Specific Signaling Pathways in HT-29 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound Induces Apoptosis via Specific Signaling Pathways in HT-29 Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound Inhibits Cell Growth and Induces Apoptosis through Inactivation of Notch Signaling Pathway in Breast Cancer | MDPI [mdpi.com]

- 20. ashpublications.org [ashpublications.org]

- 21. This compound induces differentiation of cancer stem cells in hepatocellular carcinoma through inhibition of LIF/JAK1/STAT3 and NF‐kB signaling pathways synergistically - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound alters the differentiation of mouse embryonic stem cell into cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A pharmacokinetic and safety study of oral this compound in patients with acute promyelocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Resurrection of Oral this compound for Treating Acute Promyelocytic Leukaemia: A Historical Account From Bedside to Bench to Bedside [frontiersin.org]

- 25. Oral this compound ORH-2014 pharmacokinetic and safety profile in patients with advanced hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 27. Basic Mechanisms of this compound (ATO)-Induced Apoptosis in Human Leukemia (HL-60) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. This compound induces the apoptosis and decreases NF-κB expression in lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 32. This compound exposure to ovarian carcinoma cells leads to decreased level of topoisomerase II and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

Arsenic Trioxide: A Potent Inhibitor of Angiogenesis in the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Arsenic trioxide (ATO), a well-established therapeutic agent for acute promyelocytic leukemia (APL), has demonstrated significant anti-cancer properties that extend to solid tumors, largely through its potent anti-angiogenic effects. This technical guide provides a comprehensive overview of the mechanisms by which ATO disrupts neovascularization within the tumor microenvironment. It delves into the key signaling pathways modulated by ATO, presents quantitative data on its anti-angiogenic efficacy, and offers detailed protocols for essential in vitro and in vivo angiogenesis assays. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of this compound as an anti-angiogenic agent.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis. The tumor microenvironment orchestrates a complex interplay of signaling molecules and pathways to promote the development of a vascular network that supplies nutrients and oxygen to rapidly proliferating cancer cells. Consequently, targeting angiogenesis has become a cornerstone of modern cancer therapy.

This compound has emerged as a multi-faceted anti-cancer agent with a range of biological activities, including the induction of apoptosis, inhibition of cell proliferation, and promotion of differentiation.[1] Notably, a substantial body of evidence highlights its ability to potently inhibit angiogenesis, suggesting a broader therapeutic utility beyond its current clinical applications.[2][3] This guide will explore the intricate mechanisms of ATO's anti-angiogenic action, providing a detailed examination of its impact on key signaling cascades and endothelial cell functions.

Mechanisms of Anti-Angiogenesis by this compound

This compound exerts its anti-angiogenic effects through a multi-pronged approach, targeting various facets of the angiogenic process, from endothelial cell proliferation and migration to the intricate signaling networks that govern vessel formation.

Inhibition of Endothelial Cell Proliferation, Migration, and Tube Formation

-

Endothelial Cell Proliferation: ATO directly inhibits the proliferation of vascular endothelial cells in a dose-dependent manner.[4] Studies have shown that ATO can suppress the growth of endothelial cells more effectively than some cancer cells, highlighting its specific anti-angiogenic potential.[2]

-

Endothelial Cell Migration: The migration of endothelial cells is a crucial step in the formation of new blood vessels. This compound has been demonstrated to impede the migratory capacity of these cells, thus disrupting a key event in the angiogenic cascade.[2]

-

Tube Formation: The final step in angiogenesis involves the organization of endothelial cells into three-dimensional tubular structures. In vitro assays consistently show that ATO disrupts the formation of these capillary-like networks.[2][5]

Modulation of Key Angiogenic Signaling Pathways

This compound's anti-angiogenic activity is underpinned by its ability to interfere with several critical signaling pathways that are frequently dysregulated in cancer.

The Vascular Endothelial Growth Factor (VEGF) pathway is a central regulator of angiogenesis. ATO has been shown to downregulate the expression of VEGF-A and its key receptor, VEGFR-2 (KDR), in both tumor cells and endothelial cells.[6][7] This disruption of the VEGF/VEGFR2 axis is a primary mechanism of ATO's anti-angiogenic effect.[4]

Hypoxia-inducible factor-1α (HIF-1α) is a master transcriptional regulator that is often stabilized in the hypoxic tumor microenvironment and drives the expression of numerous pro-angiogenic genes, including VEGF. While some studies suggest arsenite can induce HIF-1α under certain conditions,[8][9] other evidence indicates that in the context of cancer therapy, ATO can inhibit HIF-1α expression, thereby suppressing downstream angiogenic signaling.[10]

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that governs cell survival, proliferation, and angiogenesis. This compound has been shown to inhibit this pathway, leading to a reduction in pro-angiogenic signals.[11] The activation of PI3K/Akt is known to increase the production of VEGF, and by inhibiting this pathway, ATO can indirectly suppress angiogenesis.[12]

The Notch signaling pathway plays a complex and context-dependent role in angiogenesis. In the tumor microenvironment, the Dll4-Notch1 axis is critical for proper vessel development. This compound has been found to downregulate the expression of key components of this pathway, including Dll4, Notch1, and its downstream target Hes1, leading to disorganized and dysfunctional tumor vasculature.[2][13]

Quantitative Data on the Anti-Angiogenic Effects of this compound

The anti-angiogenic efficacy of this compound has been quantified in numerous preclinical studies. The following tables summarize key findings on its impact on tumor growth, microvessel density, and endothelial cell proliferation.

| Tumor Model | This compound Dose | Tumor Growth Inhibition (%) | Reference |

| Gastric Cancer (SGC-7901 Xenograft) | 2.5 mg/kg | 30.33% | [7] |

| Gastric Cancer (SGC-7901 Xenograft) | 5 mg/kg | 50.85% | [7] |

| Lung Cancer (A549 & NCI-H446 Xenografts) | 5.0 mg/kg | Dose-dependent inhibition | [6] |

| Tumor Model | This compound Dose | Effect on Microvessel Density (MVD) | Reference |

| Gastric Cancer (SGC-7901 Xenograft) | 2.5 mg/kg and 5 mg/kg | Significantly lower than control | [4][14] |

| Lung Cancer Xenografts | Not specified | Decreased number of microvessels | [6] |

| Cell Line | This compound Concentration | Inhibition of Cell Growth (%) | Time Point | Reference |

| ECV304 (Endothelial) | 0.5 µmol/L | 76.51% | 48 h | [4] |

| ECV304 (Endothelial) | 2.5 µmol/L | 71.09% | 48 h | [4] |

| ECV304 (Endothelial) | 5 µmol/L | 61.49% | 48 h | [4] |

| HUVEC (Endothelial) | 5.0 µmol/L | 50% (IC50) | 48 h | [15] |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays used to evaluate the anti-angiogenic effects of this compound.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Basement Membrane Extract (e.g., Matrigel®)

-

96-well culture plates

-

This compound (various concentrations)

-

Phosphate-Buffered Saline (PBS)

-

Calcein AM (for fluorescent visualization, optional)

-

Inverted microscope with a camera

Protocol:

-

Plate Coating: Thaw the basement membrane extract on ice. Pipette 50 µL of the extract into each well of a pre-chilled 96-well plate. Ensure even coating and avoid bubbles. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[16][17]

-

Cell Preparation: Culture HUVECs to 70-90% confluency. Harvest the cells using a non-enzymatic cell dissociation solution. Resuspend the cells in endothelial cell growth medium containing the desired concentrations of this compound or vehicle control. A typical cell density is 1 x 10^4 to 1.5 x 10^4 cells per well.[1]

-

Cell Seeding: Carefully add 100 µL of the cell suspension to each well on top of the solidified basement membrane extract.[1]

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.[1][16]

-

Visualization and Quantification: Observe the formation of tubular networks using an inverted microscope. Capture images at different time points. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software. For fluorescent imaging, cells can be pre-labeled or stained with Calcein AM before visualization.[17][18]

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis.

Materials:

-

Fertilized chicken eggs (Day 3 of incubation)

-

Egg incubator (37°C, 50-60% humidity)

-

Sterile filter paper discs or sponges

-

This compound solution (sterile)

-

Phosphate-Buffered Saline (PBS, sterile)

-

Stereomicroscope

-

Forceps and scissors (sterile)

-

Ethanol (70%)

-

Paraformaldehyde (4%) for fixation

Protocol:

-

Egg Preparation: On embryonic day 3, carefully create a small window in the eggshell over the air sac to expose the CAM.[3]

-

Sample Application: Prepare sterile filter paper discs or sponges soaked with different concentrations of this compound or a vehicle control (e.g., PBS). Gently place the disc onto the CAM surface.[19][20]

-

Incubation: Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.

-

Observation and Imaging: After the incubation period, re-open the window and observe the CAM under a stereomicroscope. Photograph the area around the filter paper disc to document the vascular response.

-

Quantification: The angiogenic response can be quantified by counting the number of blood vessel branch points within a defined area around the disc.[19][20] Alternatively, the CAM can be excised, fixed in 4% paraformaldehyde, and imaged for more detailed analysis.

Western Blotting for Angiogenesis-Related Proteins

This technique is used to measure the protein expression levels of key angiogenic factors.

Materials:

-

Cell or tissue lysates treated with this compound

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-VEGF, anti-HIF-1α, anti-phospho-Akt, anti-Akt, anti-Notch1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction and Quantification: Lyse cells or tissues in RIPA buffer with protease and phosphatase inhibitors. Determine the protein concentration of each sample using a BCA assay.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Immunohistochemistry for Microvessel Density (MVD)

This method is used to visualize and quantify blood vessels in tumor tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded tumor tissue sections

-

Xylene and graded ethanol series

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking serum

-

Primary antibody against an endothelial cell marker (e.g., anti-CD31)

-

Biotinylated secondary antibody

-

Streptavidin-HRP complex

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

-

Light microscope

Protocol:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a microwave or water bath).[21]

-

Peroxidase Blocking: Incubate the sections with 3% hydrogen peroxide to block endogenous peroxidase activity.[22]

-

Blocking: Apply a blocking serum to prevent non-specific antibody binding.[22]

-

Primary Antibody Incubation: Incubate the sections with the primary anti-CD31 antibody overnight at 4°C.[21][22]

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody, followed by the streptavidin-HRP complex. Visualize the signal using a DAB substrate, which will produce a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize the cell nuclei. Dehydrate the sections and mount with a coverslip.

-

Analysis: Examine the stained sections under a light microscope. Identify areas of highest vascularization ("hot spots") and count the number of stained microvessels in a defined high-power field to determine the MVD.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for studying its anti-angiogenic effects.

Caption: ATO's Inhibition of the VEGF/PI3K/Akt Signaling Pathway.

Caption: Disruption of Notch Signaling by this compound.

Caption: Experimental Workflow for Evaluating Anti-Angiogenic Effects.

Conclusion

This compound demonstrates robust anti-angiogenic properties by inhibiting endothelial cell proliferation, migration, and tube formation, and by modulating key signaling pathways including VEGF, HIF-1α, PI3K/Akt, and Notch. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of ATO as an anti-angiogenic agent. The multifaceted mechanism of action of this compound makes it a compelling candidate for further investigation in the treatment of a wide range of solid tumors where angiogenesis plays a critical role. This in-depth technical guide serves as a valuable resource for scientists dedicated to advancing the field of anti-angiogenic cancer therapy.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. This compound Suppresses Tumor Growth through Antiangiogenesis via Notch Signaling Blockade in Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of this compound on vascular endothelial cell proliferation and expression of vascular endothelial growth factor receptors Flt-1 and KDR in gastric cancer in nude mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Effect of this compound on vascular endothelial cell proliferation and expression of vascular endothelial growth factor receptors Flt-1 and KDR in gastric cancer in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]